1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
Description
Properties
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-7-3-8-9(5)2/h3-4H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXIKYJPCILJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672424 | |
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210875-52-7 | |
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of methyl cyanide with ammonia to form formamide, which then reacts with sodium cyanate under basic conditions to yield the desired triazole derivative . Another method includes the cycloaddition of aryl diazonium salts and isocyanides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding triazole carboxylic acids.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent interactions, including hydrogen bonding and hydrophobic interactions, with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Substituent Position :
- Methyl substitution at the 1-position (target compound) vs. 3-position (e.g., 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride ) alters electronic distribution and hydrogen-bonding capacity. The 1-Me group reduces steric hindrance compared to bulkier substituents, enhancing enzyme active-site compatibility .
- Ethyl substituents (e.g., 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethylamine ) increase lipophilicity (logP ~1.2 vs. 0.8 for the methyl analogue), impacting membrane permeability .
Salt Forms: Hydrochloride salts (e.g., 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl ) improve aqueous solubility (e.g., >50 mg/mL vs. <10 mg/mL for free bases), critical for intravenous formulations .
Aromatic Modifications :
Antitumor Activity :
- The 1,3,4-thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2) and thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2, 3.4 µM against MCF-7) demonstrate that triazole-ethanamine hybrids exhibit potent anticancer activity, likely due to triazole-mediated DNA intercalation .
- In contrast, the target compound’s derivative 33a (2-(1-Methyl-1H-1,2,4-triazol-5-yl)quinoline-4-carboxylic acid) shows GLUT1 inhibition, highlighting structural versatility in targeting diverse pathways .
Physicochemical and ADME Profiles
Table 2: ADME Properties
- Lipophilicity : Ethyl-substituted analogues (logP ~1.2) exhibit better blood-brain barrier penetration than methyl derivatives, relevant for CNS-targeting drugs .
- TPSA : Higher topological polar surface area (e.g., 72.4 Ų for hydrochloride salts) correlates with reduced passive diffusion but improved solubility .
Biological Activity
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, also known as 1-Methyl-1H-1,2,4-triazole-5-ethanamine, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antibacterial, antifungal, and anticancer activities based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is , and it is characterized by the presence of a triazole ring which is known for its role in various biological activities. The compound is often studied in the context of drug discovery due to its structural similarities to other biologically active molecules.
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for this compound is not yet available.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes. While direct studies on this compound are scarce, related compounds have shown efficacy against various fungal strains.
Case Study: Efficacy Against Fungal Strains
A study focusing on triazole derivatives found that certain modifications significantly enhanced antifungal activity against Candida albicans. This suggests that similar derivatives of this compound could exhibit comparable effects.
Anticancer Activity
Emerging research indicates that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce cell death in various cancer cell lines.
Table 2: Anticancer Activity of Related Triazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (Breast Cancer) | 10 |
| Compound D | A549 (Lung Cancer) | 15 |
| This compound | TBD | TBD |
Note: IC50 values for this compound are currently not available.
The biological activity of this compound may involve several mechanisms:
Antibacterial Mechanism :
Triazoles may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways essential for bacterial survival.
Antifungal Mechanism :
By inhibiting ergosterol synthesis in fungi, triazoles compromise the structural integrity of fungal cell membranes.
Anticancer Mechanism :
Triazole derivatives may induce apoptosis through activation of caspases or inhibition of key signaling pathways involved in cell proliferation.
Q & A
Q. What are the optimal synthetic routes for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine and its derivatives?
The synthesis typically involves multi-step reactions, such as coupling a triazole precursor with an ethylamine derivative. For example, a common approach includes:
- Step 1: Formation of the triazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.
- Step 2: Alkylation of the triazole nitrogen using methyl iodide or dimethyl sulfate to introduce the 1-methyl group.
- Step 3: Functionalization with an ethanamine side chain via nucleophilic substitution or reductive amination . Reaction optimization requires precise control of temperature (e.g., 60–80°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., Pd/C for hydrogenation). Purity is monitored via TLC and NMR .
Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?
- 1H/13C NMR: The methyl group on the triazole (δ ~3.8 ppm for 1H) and the ethanamine chain (δ ~2.7–3.2 ppm for CH2NH2) provide distinct signals. The triazole ring protons appear as singlet(s) in the aromatic region .
- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ for C4H9ClN4 at m/z 148.59) and fragmentation patterns consistent with triazole cleavage .
Q. What challenges arise in achieving high purity during synthesis, and how are they addressed?
Common impurities include unreacted triazole precursors or byproducts from incomplete alkylation. Purification methods:
- Recrystallization: Using polar solvents like ethanol/water mixtures.
- Column Chromatography: Silica gel with eluents such as ethyl acetate/hexane. Purity (>95%) is validated via HPLC with UV detection at 254 nm .
Q. How does the hydrochloride salt form influence solubility and reactivity?
The dihydrochloride salt (e.g., C5H12Cl2N4) enhances aqueous solubility, critical for biological assays. Reactivity differences arise due to protonation of the amine group, which can affect nucleophilicity in further functionalization reactions .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC50 calculations .
- Enzyme Inhibition: Fluorescence-based assays targeting triazole-sensitive enzymes (e.g., cytochrome P450) .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound stability. Strategies include:
- Dose-Response Repetition: Conducting triplicate experiments across multiple concentrations.
- Metabolic Stability Tests: Incubating the compound in liver microsomes to assess degradation.
- Structural Confirmation: Re-analyzing post-assay samples via LC-MS to verify integrity .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking: Using software like AutoDock Vina to model binding to triazole-targeted proteins (e.g., fungal CYP51).
- MD Simulations: Assessing binding stability over 100-ns trajectories in explicit solvent.
- QSAR Models: Correlating substituent effects (e.g., methyl group position) with activity data .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?
- Modifications: Introducing electron-withdrawing groups (e.g., fluorine) on the triazole to enhance metabolic stability.
- Side Chain Variation: Replacing ethanamine with cyclopropylamine to probe steric effects on target binding.
- Salt Forms: Comparing hydrochloride vs. sulfate salts for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
